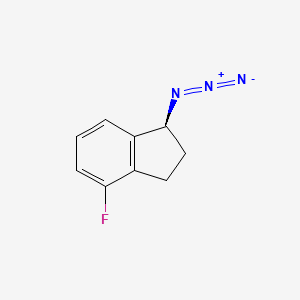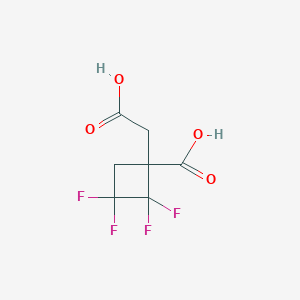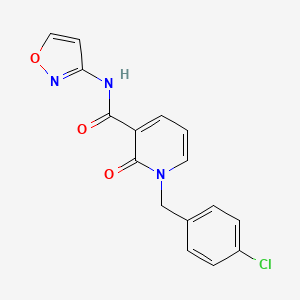
(1S)-1-叠氮基-4-氟-2,3-二氢-1H-茚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is a synthetic organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to an indene framework
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Azidation Reaction: The azido group is introduced via a nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azide source. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
化学反应分析
Types of Reactions: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts.
Major Products:
Reduction: Formation of (1S)-1-amino-4-fluoro-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives.
Cycloaddition: Formation of triazole derivatives.
作用机制
The mechanism of action of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily determined by the reactivity of its azido and fluorine functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
相似化合物的比较
(1S)-1-Azido-2,3-dihydro-1H-indene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2,3-dihydro-1H-indene: Lacks the azido group, limiting its applications in cycloaddition reactions.
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is unique due to the combination of the azido and fluorine functional groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and the development of novel compounds with tailored properties.
属性
IUPAC Name |
(1S)-1-azido-4-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPXJHXTLWXBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417271.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)
![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)


![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)
![6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2417286.png)

